5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid involves multiple steps. One common method includes the reaction of 3-nitrobenzoic acid with butylamine to form 3-(butylamino)benzoic acid. This intermediate is then coupled with 5-oxopentanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid is widely used in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In proteomics research for studying protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
- 5-{3-[(sec-Butylamino)carbonyl]anilino}-5-oxopentanoic acid
- 3-{[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid
Uniqueness
5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. This makes it particularly valuable in proteomics research compared to other similar compounds .
Properties
IUPAC Name |
5-[3-(butylcarbamoyl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-3-10-17-16(22)12-6-4-7-13(11-12)18-14(19)8-5-9-15(20)21/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,17,22)(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCXKALPKQDOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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